N-benzhydryl-4-methyl-3-nitrobenzamide

Lipophilicity Physicochemical profiling Nitrobenzamide SAR

Researchers requiring the precise 4-methyl-3-nitro regioisomer for nitroreductase prodrug profiling or CNS-targeted screening often face analog misidentification. N-Benzhydryl-4-methyl-3-nitrobenzamide (CAS 329940-09-2) resolves this with a defined regiochemistry that distinguishes it from 3-nitro, 4-nitro, and 4-methoxy analogs. • Unique 4-Me-3-NO₂ substitution modulates nitro reduction potential vs. non-methylated analogs, critical for electrochemical characterization. • Computed logP 4.55 / PSA 56.81 Ų places this scaffold within a favorable CNS penetration window, unlike the more polar des-methyl analog. • Sourced as an AldrichCPR rare chemical; buyers must independently verify identity and purity per supplier terms.

Molecular Formula C21H18N2O3
Molecular Weight 346.4g/mol
CAS No. 329940-09-2
Cat. No. B404909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-4-methyl-3-nitrobenzamide
CAS329940-09-2
Molecular FormulaC21H18N2O3
Molecular Weight346.4g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C21H18N2O3/c1-15-12-13-18(14-19(15)23(25)26)21(24)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,22,24)
InChIKeyLSUURGDLVVFGBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzhydryl-4-methyl-3-nitrobenzamide: Structural Identity and Physicochemical Baseline


N-Benzhydryl-4-methyl-3-nitrobenzamide (CAS 329940-09-2; molecular formula C₂₁H₁₈N₂O₃; MW 346.38 g/mol) is a synthetic benzamide derivative characterized by a benzhydryl (diphenylmethyl) substituent on the amide nitrogen and a 4-methyl-3-nitro substitution pattern on the benzamide aromatic ring . The compound is supplied as a specialty research chemical under the Sigma-Aldrich AldrichCPR collection (product R575860), where it is explicitly noted that no analytical data is collected by the vendor and the buyer assumes responsibility for identity and purity verification . Predicted physicochemical parameters from ChemDiv include a calculated logP of 4.5453, logD (pH 7.4) of 4.4966, aqueous solubility index (logSw) of –4.4166, and polar surface area of 56.81 Ų, indicating a lipophilic, poorly water-soluble small molecule with limited hydrogen-bonding capacity . This compound belongs to a broader class of 4-substituted-3-nitrobenzamide derivatives investigated for antiproliferative activity, although compound-specific biological assay data remains unpublished in the peer-reviewed literature as of the current analysis [1].

Supplier-independent identity and purity verification required per AldrichCPR terms
Predicted lipophilic profile supports cell-permeability screening design
Nitrobenzamide scaffold suitable for nitroreductase prodrug research

Why This Nitrobenzamide Cannot Be Interchanged with Structural Analogs


Within the nitrobenzamide class, the precise positioning of the nitro group (3- vs 4-position) and the identity of the co-substituent (methyl vs methoxy vs hydrogen) on the benzamide ring produce distinct electronic and steric profiles that cannot be assumed equivalent for research or screening purposes [1]. The target compound's 4-methyl-3-nitro regiochemistry is structurally distinguished from its closest analogs: N-benzhydryl-3-nitrobenzamide (CAS 127568-49-4; nitro at 3-position, no methyl substitution; logP 4.2), N-benzhydryl-4-nitrobenzamide (CAS 88229-34-9; nitro at 4-position, no methyl), and N-benzhydryl-4-methoxy-3-nitrobenzamide (CAS 328259-44-5; methoxy replacing methyl at 4-position) [2]. The electron-donating methyl group at the 4-position alters the reduction potential of the adjacent 3-nitro group, directly affecting the compound's electrochemical behavior and potential suitability as a nitroreductase-sensitive prodrug candidate [3]. In the 4-substituted-3-nitrobenzamide series, even minor substituent changes on the benzamide ring produce substantial variation in antiproliferative GI₅₀ values across cell lines, reinforcing the need for compound-specific procurement rather than generic class-level substitution [1].

Regiochemistry
4-methyl-3-nitro pattern not interchangeable with 3-methyl-4-nitro isomer; electronic environment differs
Methyl effect
4-methyl group modulates nitro reduction potential vs. des-methyl analog; electrochemical behavior may shift
SAR variance
Class-level evidence shows >100-fold GI₅₀ variation with 4-substituent changes; analog substitution not supported

Quantitative Differentiation Evidence Against Structural Analogs


Lipophilicity vs Des-methyl Analog

The target compound has a calculated logP of 4.55, compared with a reported logP of 4.2 for N-benzhydryl-3-nitrobenzamide (the des-methyl analog bearing the nitro group at the same 3-position but lacking the 4-methyl substituent) . This difference of approximately 0.35 logP units reflects the lipophilic contribution of the 4-methyl group, which increases predicted membrane permeability relative to the des-methyl comparator [1].

Lipophilicity vs Des-methyl
Reported
Target logP 4.55
Comparator logP 4.2
Δ +0.35
Higher predicted membrane permeability for cell-based assays
Calculated values from different platforms; verify experimentally
Lipophilicity Physicochemical profiling Nitrobenzamide SAR

Polar Surface Area Differentiation from Comparators

The target compound exhibits a calculated polar surface area (PSA) of 56.81 Ų . N-Benzhydryl-3-nitrobenzamide (des-methyl, nitro at 3-position) has a reported topological PSA of 74.9 Ų [1]. The reduction of approximately 18.1 Ų in PSA for the target compound is attributed to the presence of the 4-methyl group adjacent to the 3-nitro moiety, which sterically shields the polar nitro group and reduces the overall accessible polar surface .

PSA Differentiation
Reported
Target PSA 56.81 Ų
Comparator 74.9 Ų
Δ –18.1 Ų
Lower PSA may improve CNS penetration prediction
Cross-platform calculated data; experimental PSA advised
Polar surface area Drug-likeness ADME prediction

Regiochemical Identity vs Commercially Available Isomers

The target compound bears the 4-methyl-3-nitro substitution pattern on the benzamide ring. Its closest commercially available regioisomer, N-benzhydryl-3-methyl-4-nitrobenzamide (CAS 329940-98-9), carries the nitro group at the 4-position and the methyl group at the 3-position—an inversed regiochemistry [1]. The 3-nitro-4-methyl arrangement positions the electron-withdrawing nitro group adjacent to the amide carbonyl, creating a distinctly different electronic environment from the 4-nitro-3-methyl isomer. In the 4-substituted-3-nitrobenzamide series studied by Zhu et al. (2014), substituent identity at the 4-position (adjacent to the 3-nitro group) was a key determinant of antiproliferative potency, with GI₅₀ values spanning from 1.0 to >100 μmol/L depending on the 4-substituent [2].

Regiochemistry vs Isomer
Class-level
4-methyl-3-nitro
vs 3-methyl-4-nitro
GI₅₀ span >100-fold in series
Regiochemistry may lead to divergent biological outcomes
No target-specific activity data; class SAR only
Regiochemistry Isomer differentiation Nitrobenzamide substitution pattern

Electrochemical Reduction Potential Context

Nitro-substituted benzamides, including members of the 4-substituted-3-nitrobenzamide class, have been characterized as potential prodrug candidates for nitroreductase-based cancer therapy, where the reduction potential of the aromatic nitro group determines susceptibility to enzymatic activation in hypoxic tumor environments [1]. The electrochemical behavior of the target compound's nitro group—specifically its reduction potential and reversibility—is expected to differ from analogs lacking the 4-methyl group due to the electron-donating effect of the methyl substituent on the adjacent nitro moiety [1][2]. Saglam et al. (2018) demonstrated that structurally distinct nitrobenzamides exhibit distinguishable differential pulse voltammetry (DPV) profiles on pencil graphite electrodes, with linear detection ranges spanning 0.5–100 μM across compounds, providing an analytical framework for compound-specific characterization [1].

Reduction Potential
Method context
Predicted to differ from des-methyl analog; class-level voltammetry available
Compound-specific empirical characterization required before prodrug studies
No target-specific electrochemical data published
Nitroreductase Prodrug activation Electrochemical reduction Cyclic voltammetry

Recommended Application Scenarios Based on Available Evidence


CNS-Penetrant Screening Library Design

With a calculated logP of 4.55 and PSA of 56.81 Ų, this compound occupies a favorable window for blood-brain barrier penetration prediction, distinguishing it from the more polar des-methyl analog (PSA 74.9 Ų) . Procurement for CNS-focused phenotypic or target-based screening campaigns is supported by these predicted physicochemical properties, provided that the buyer independently verifies compound identity and purity per Sigma-Aldrich's explicit terms for this AldrichCPR product .

Nitroreductase Prodrug Candidate Validation

The 3-nitro group on an electron-rich 4-methyl-substituted benzamide ring represents a distinct electrochemical reduction profile within the nitrobenzamide prodrug class characterized by Saglam et al. (2018) . Researchers investigating nitroreductase-dependent activation in hypoxic tumor models should procure this compound specifically for cyclic voltammetry or DPV characterization and subsequent correlation with enzymatic reduction rates, noting that the 4-methyl substituent is predicted to modulate the nitro reduction potential relative to non-methylated nitrobenzamide analogs [1].

SAR Studies of Antiproliferative Nitrobenzamides

Based on the SAR framework established by Zhu et al. (2014), where 4-substituent identity on the 3-nitrobenzamide scaffold produced >100-fold variation in GI₅₀ values, this compound can serve as a systematic comparator representing the 4-methyl substituent position within a broader analog matrix . Procurement is warranted for medicinal chemistry SAR programs that require the specific 4-methyl-3-nitro regioisomer to complete a substituent scan, with the important caveat that no compound-specific cellular activity data is currently available in the public domain .

Hydrophobic Binding Pocket Exploration

The benzhydryl (diphenylmethyl) group present in this compound is a recognized privileged structure in medicinal chemistry, capable of engaging hydrophobic protein pockets through π-stacking and van der Waals interactions . Unlike N-benzhydryl-3-nitrobenzamide (logP 4.2), the additional 4-methyl substitution raises lipophilicity (logP 4.55) while maintaining the benzhydryl pharmacophore, offering a systematically varied tool for exploring hydrophobic binding site requirements in target-based screening [2].

Application
Selection Property
Validation Focus
CNS-Penetrant Screening Library Design
Predicted CNS-permeant physicochemical profile (logP, PSA)
Independent identity and purity verification; experimental logD/PSA validation
Nitroreductase Prodrug Candidate Validation
3-nitro group on electron-rich 4-methyl benzamide; distinct reduction potential
Compound-specific cyclic voltammetry/DPV characterization
SAR Studies of Antiproliferative Nitrobenzamides
4-methyl-3-nitro regiochemistry as SAR comparator
Cellular activity screening against relevant panels; no public data for this compound
Hydrophobic Binding Pocket Exploration
Benzhydryl pharmacophore with enhanced lipophilicity from 4-methyl
Target engagement assays in hydrophobic pocket models
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